molecular formula C10H21ClN2S B13887212 2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride

2-Amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride

Cat. No.: B13887212
M. Wt: 236.81 g/mol
InChI Key: IHKIZXXVZZLWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HCl-Ile-Psi[CS-N]-Pyrrolidide is a synthetic compound with a unique structure that includes a pyrrolidide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HCl-Ile-Psi[CS-N]-Pyrrolidide typically involves multiple steps, starting from the appropriate amino acid derivatives. The process includes the formation of peptide bonds and the incorporation of the pyrrolidide group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of HCl-Ile-Psi[CS-N]-Pyrrolidide may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

HCl-Ile-Psi[CS-N]-Pyrrolidide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

HCl-Ile-Psi[CS-N]-Pyrrolidide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of HCl-Ile-Psi[CS-N]-Pyrrolidide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to HCl-Ile-Psi[CS-N]-Pyrrolidide include other peptide derivatives with different functional groups or modifications. Examples include HCl-Ile-Psi[CS-N]-Thiazolidide and other pyrrolidide-containing peptides.

Uniqueness

HCl-Ile-Psi[CS-N]-Pyrrolidide is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields where specific interactions with molecular targets are required.

Properties

IUPAC Name

2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIZXXVZZLWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=S)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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